molecular formula C13H17FN2O2 B12116389 Methyl (4-fluorophenyl)(piperazin-1-yl)acetate

Methyl (4-fluorophenyl)(piperazin-1-yl)acetate

Cat. No.: B12116389
M. Wt: 252.28 g/mol
InChI Key: RVTKWGDITMLBQP-UHFFFAOYSA-N
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Description

Methyl (4-fluorophenyl)(piperazin-1-yl)acetate is a chemical compound intended for research and development use only. It is not for diagnostic or therapeutic use. This methyl ester features a piperazine moiety linked to a (4-fluorophenyl)acetate structure, making it a potential intermediate in organic synthesis and pharmaceutical development. Piperazine-based compounds are of significant interest in medicinal chemistry and are frequently explored for their biological activities. Researchers can utilize this building block in the synthesis of more complex molecules, such as potential receptor ligands or enzyme inhibitors. The (4-fluorophenyl) group is a common pharmacophore in drug discovery, often used to modulate the potency and metabolic stability of candidate compounds. This product is strictly for laboratory research purposes. For Research Use Only. Not intended for any human or veterinary use.

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-2-piperazin-1-ylacetate

InChI

InChI=1S/C13H17FN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-2-4-11(14)5-3-10/h2-5,12,15H,6-9H2,1H3

InChI Key

RVTKWGDITMLBQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)N2CCNCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Piperazine Derivatives

A widely adopted method involves reacting 4-fluorophenylacetyl chloride with piperazine under basic conditions. This two-step process begins with the synthesis of 4-fluorophenylacetyl chloride from 4-fluorophenylacetic acid using thionyl chloride (SOCl₂) in toluene at 40–50°C, achieving an 89.5% yield. The subsequent nucleophilic substitution employs piperazine in dimethylformamide (DMF) with triethylamine (Et₃N) as a base:

4-Fluorophenylacetyl chloride+PiperazineDMF, Et₃NMethyl (4-fluorophenyl)(piperazin-1-yl)acetate\text{4-Fluorophenylacetyl chloride} + \text{Piperazine} \xrightarrow{\text{DMF, Et₃N}} \text{Methyl (4-fluorophenyl)(piperazin-1-yl)acetate}

Reaction parameters:

  • Temperature : 25–40°C

  • Time : 4–8 hours

  • Yield : 65–72%

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF7295
BaseEt₃N6897
Temperature (°C)307096

Esterification of Piperazine-Acetic Acid Intermediates

Alternative routes focus on esterifying pre-formed piperazine-acetic acid derivatives. For example, methyl {4-[(4-fluorophenyl)methyl]piperazin-1-yl}acetate (CAS Y206-5559) is synthesized via Mitsunobu reaction or direct methylation using methyl iodide (CH₃I). Key steps include:

  • Acid Activation : 4-Fluorophenylacetic acid is treated with SOCl₂ to form the acyl chloride.

  • Coupling : Reacting the acyl chloride with piperazine in toluene at reflux.

  • Methylation : Using CH₃I in the presence of potassium carbonate (K₂CO₃).

Table 2: Esterification Efficiency

Methylation AgentSolventTime (h)Yield (%)
CH₃IAcetone658
DiazomethaneEther282
Dimethyl sulfateDCM847

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ solid-supported piperazine resins to streamline purification. A 2025 patent describes immobilizing piperazine on Wang resin, followed by acylation with 4-fluorophenylacetic acid and cleavage using trifluoroacetic acid (TFA). This method achieves 85% yield with >99% purity, reducing chromatographic steps.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

Elevating reaction temperatures from 25°C to 50°C accelerates nucleophilic substitution but risks decomposition. Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to toluene or THF. For instance, DMF increases reaction rates by 2.3-fold relative to THF.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) improves yields by 12–15% in esterification reactions. TBAB facilitates phase transfer in biphasic systems, particularly for poorly soluble intermediates.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1^1H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 3.67 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, piperazine), and 7.25–7.18 (m, 2H, aromatic).

  • LCMS : Electrospray ionization (ESI) confirms the molecular ion at m/z 266.31 [M+H]⁺.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 6.2 minutes, ensuring >98% purity.

Industrial-Scale Production Challenges

Byproduct Formation

Common impurities include:

  • Diacetylated Piperazine : Forms due to excess acyl chloride (mitigated by stoichiometric control).

  • N-Methylpiperazine : Arises from overmethylation (addressed by limiting CH₃I equivalents).

Continuous Flow Synthesis

Adopting continuous flow reactors (CFRs) enhances reproducibility, achieving 89% yield at 100 g/hour throughput. CFR parameters:

  • Residence time : 8 minutes

  • Temperature : 35°C

  • Pressure : 2 bar

Applications in Drug Development

This compound serves as a precursor for:

  • Calcium Channel Blockers : Analogues like flunarizine show IC₅₀ values of 4.36 µM in neuronal cells.

  • Anticancer Agents : Piperazinylacetamides derived from this compound exhibit GI₅₀ = 2.1 µM against breast cancer lines .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-fluorophenyl)(piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1. Dopamine Transporter Inhibition

Research indicates that compounds related to methyl (4-fluorophenyl)(piperazin-1-yl)acetate exhibit significant activity as atypical dopamine transporter (DAT) inhibitors. These compounds have shown therapeutic potential in preclinical models for treating psychostimulant abuse, such as cocaine and methamphetamine addiction. For instance, a study demonstrated that certain derivatives effectively reduced the reinforcing effects of these substances without inducing psychostimulant behaviors themselves .

1.2. Cannabinoid Receptor Modulation

This compound derivatives have been investigated for their binding affinity to cannabinoid receptors, specifically the CB1 receptor. One study reported the synthesis of a new CB1 inverse agonist that binds selectively to this receptor, which may lead to the development of anti-obesity drugs with fewer psychiatric side effects compared to existing treatments . The selectivity and binding affinity of these compounds make them promising candidates for further research in cannabinoid-related therapies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Recent studies have focused on modifying the piperazine scaffold to enhance binding affinities at various targets, including serotonin transporters and sigma receptors. These modifications aim to improve metabolic stability and selectivity, which are vital for developing effective therapeutic agents .

Synthesis and Development

3.1. Synthetic Approaches

The synthesis of this compound and its analogs involves various metal-catalyzed reactions that have been optimized over the years. These synthetic methodologies not only enhance yield but also allow for the introduction of functional groups that can modify biological activity. The review of synthetic strategies highlights the importance of piperazine derivatives in drug discovery, emphasizing their role in optimizing pharmacokinetic properties .

3.2. Case Studies in Drug Development

Several case studies illustrate the successful application of this compound derivatives in drug development:

  • Case Study 1: Anti-obesity Agents
    A derivative was developed as a selective CB1 inverse agonist, showing promise as an anti-obesity agent with reduced side effects compared to previous generations of similar compounds .
  • Case Study 2: Psychostimulant Abuse Treatment
    Another study focused on a compound structurally related to this compound, demonstrating its efficacy in reducing psychostimulant-induced behaviors in animal models, paving the way for potential clinical applications .

Summary Table of Key Findings

Application AreaCompound TypeKey Findings
Dopamine Transport InhibitionDAT InhibitorsEffective in reducing cocaine and methamphetamine reinforcement without inducing psychostimulant behaviors .
Cannabinoid Receptor ModulationCB1 Inverse AgonistsSelective binding with potential for anti-obesity applications with fewer side effects .
Structure-Activity RelationshipsPiperazine DerivativesModifications enhance binding affinities and metabolic stability .

Mechanism of Action

The mechanism of action of Methyl (4-fluorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison and Inferred Properties
Compound Name Substituents/Features Key Differences from Target Compound Potential Applications/Activities (Based on Evidence)
Methyl (4-fluorophenyl)(piperazin-1-yl)acetate - 4-fluorophenyl group
- Methyl ester
Reference compound Intermediate for drug discovery; receptor modulation
Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate - 4-fluorophenyl group
- Ethyl ester
Longer alkyl chain (ethyl vs. methyl) Similar to target compound but with altered metabolic stability
4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate - 4-Methylphenylsulfonyl group
- Trifluoroacetate counterion
Sulfonamide group; ionic form Anti-inflammatory, antibacterial, antitumor activities
2-[4-(Fmoc)piperazin-1-yl]acetic acid - Fmoc-protected piperazine
- Carboxylic acid
Fmoc protection; free carboxylic acid Peptide synthesis; solid-phase chemistry
3-(4-Methylpiperazin-1-yl)benzoic acid - Methylpiperazine
- Benzoic acid
Methyl on piperazine; carboxylic acid Enhanced solubility; potential CNS targeting
Methyl 2-[2-[4-[(4-chlorophenyl)benzyl]piperazin-1-yl]ethoxy]acetate - 4-Chlorophenyl-benzyl group
- Ethoxyacetate ester; dihydrochloride salt
Chlorine substituent; ethoxy group; salt form Improved solubility; antihistamine or antipsychotic applications

Key Research Findings and Implications

Ester Alkyl Chain Length: Ethyl esters (e.g., Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate) may exhibit slower hydrolysis rates compared to methyl esters, influencing prodrug activation or metabolic stability .

Aryl Substituent Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding affinity to serotonin or dopamine receptors compared to non-halogenated analogs (e.g., 4-methylphenylsulfonyl derivatives) . Chlorophenyl analogs (e.g., in ) exhibit larger halogen atoms, which could alter steric interactions in receptor binding compared to fluorine.

Ionic vs. Neutral Forms :

  • Sulfonamide derivatives (e.g., 4-(4-Methylphenylsulfonyl)piperazin-1-ium trifluoroacetate) are ionic and may exhibit improved solubility but reduced membrane permeability compared to neutral esters like the target compound .

Biological Activity Trends :

  • Piperazine derivatives with sulfonamide groups () demonstrate broad-spectrum biological activities, suggesting that the target compound’s ester group could be modified to sulfonamides for enhanced pharmacological effects.
  • Fmoc-protected derivatives () are specialized for peptide synthesis, highlighting the versatility of piperazine scaffolds in diverse applications.

Biological Activity

Methyl (4-fluorophenyl)(piperazin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₇FN₂O₂ and a molecular weight of approximately 252.28 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological applications, and a fluorinated phenyl group that may influence its receptor binding properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic acid derivatives. A common method includes:

  • Refluxing a mixture of saccharin, 1-(2-fluorophenyl)piperazine, and potassium carbonate in acetonitrile.
  • Nucleophilic substitution followed by esterification to yield the desired acetate.

This method highlights the versatility of piperazine derivatives in medicinal chemistry.

Neuropharmacological Effects

This compound exhibits significant neuropharmacological activity, particularly as an antagonist at serotonin receptors. This mechanism is crucial for developing treatments for various psychiatric disorders. Preliminary studies indicate that modifications to the piperazine or phenyl groups can dramatically alter biological activity and receptor selectivity.

Antimelanogenic Activity

Research on structurally similar compounds has shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For instance, derivatives of piperazine have been identified as competitive inhibitors of Agaricus bisporus tyrosinase with low IC50 values, indicating their potential for treating hyperpigmentation disorders without cytotoxic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

Compound NameMolecular FormulaUnique Features
Methyl (4-chlorophenyl)(piperazin-1-yl)acetateC₁₃H₁₇ClN₂O₂Contains chlorine instead of fluorine, affecting receptor interactions.
Methyl (3-fluorophenyl)(piperazin-1-yl)acetateC₁₃H₁₇FN₂O₂Different position of fluorine on the phenyl ring alters biological activity.
Methyl (4-(trifluoromethyl)phenyl)(piperazin-1-yl)acetateC₁₃H₁₇F₃N₂O₂Incorporates trifluoromethyl group, enhancing lipophilicity and bioavailability.

These comparisons underscore how structural variations can influence pharmacodynamics and pharmacokinetics.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with various receptors:

  • Binding Affinity Studies : Investigations into its binding affinity to serotonin receptors have revealed that structural modifications significantly impact its effectiveness as an antagonist.
  • Inhibition Studies : Compounds structurally related to this compound have demonstrated inhibitory effects on enzymes linked to inflammatory processes, suggesting potential therapeutic applications in treating inflammatory diseases .

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